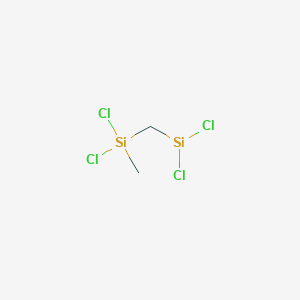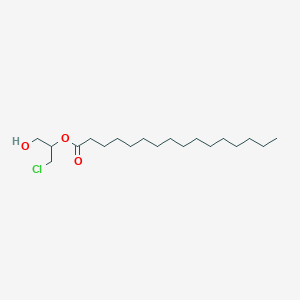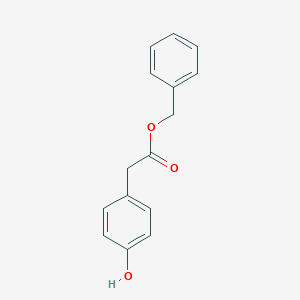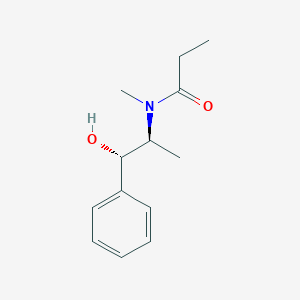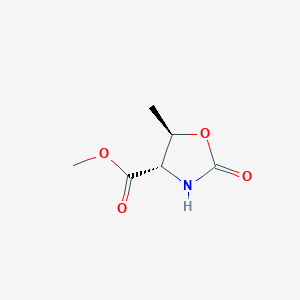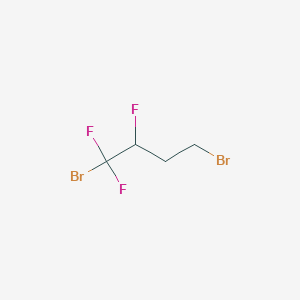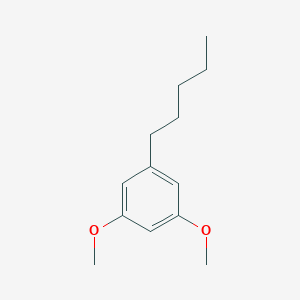
1,3-Dimethoxy-5-pentylbenzene
Overview
Description
1,3-Dimethoxy-5-pentylbenzene: is an organic compound with the molecular formula C13H20O2 . It is a derivative of benzene, where two methoxy groups are attached to the first and third carbon atoms, and a pentyl group is attached to the fifth carbon atom. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-pentylbenzene can be synthesized through a Grignard reaction. Initially, 1-bromo-3,5-dimethoxybenzene is reacted with magnesium to form a Grignard reagent. This reagent then undergoes a transition metal cross-coupling reaction with a primary alkyl halide, utilizing copper and lithium salts as pre-catalysts .
Industrial Production Methods: In an industrial setting, the synthesis involves the reaction of 1-bromo-3,5-dimethoxybenzene with decylboronic acid in the presence of a palladium catalyst and potassium phosphate. The reaction mixture is heated to reflux for 48 hours, followed by extraction and purification steps to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-5-pentylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Dimethoxy-5-pentylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of methoxy and alkyl substituents on biological activity.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-5-pentylbenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
1,3-Dimethoxybenzene: Lacks the pentyl group, making it less hydrophobic.
1,3-Dimethoxy-5-methylbenzene: Contains a methyl group instead of a pentyl group, affecting its physical and chemical properties.
1,3-Dimethoxy-5-ethylbenzene: Contains an ethyl group, making it less bulky compared to the pentyl derivative
Uniqueness: 1,3-Dimethoxy-5-pentylbenzene is unique due to its specific substitution pattern, which imparts distinct hydrophobic and steric properties. These properties influence its reactivity and interactions in various chemical and biological systems .
Properties
IUPAC Name |
1,3-dimethoxy-5-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSEUBXQFHRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335377 | |
| Record name | 1,3-dimethoxy-5-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22976-40-5 | |
| Record name | 1,3-dimethoxy-5-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Dimethoxy-5-pentylbenzene in the synthesis of cannabifuran?
A1: this compound serves as a crucial starting material in the synthesis of cannabifuran []. The research highlights a novel synthetic route where this compound reacts with 2,3-dimethoxy-p-toluic acid, ultimately leading to the formation of cannabifuran through a series of reactions, including a key aryl–aryl bond formation and a final furan ring closure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


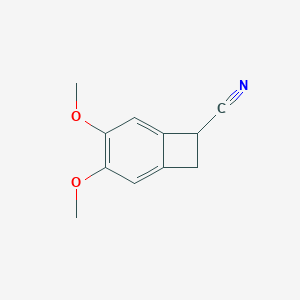
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

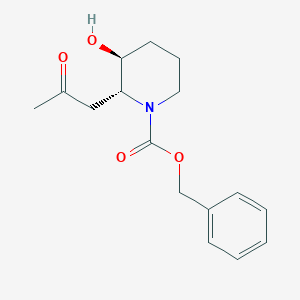
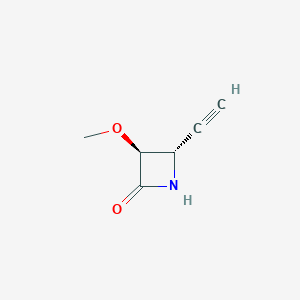
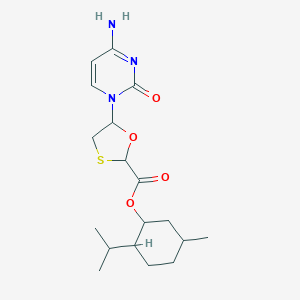
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)
